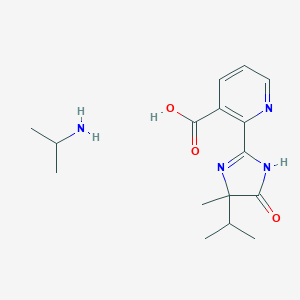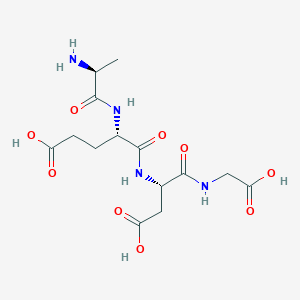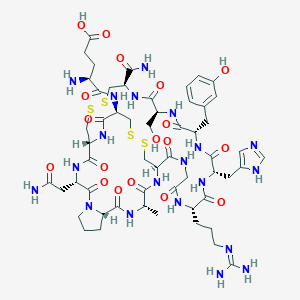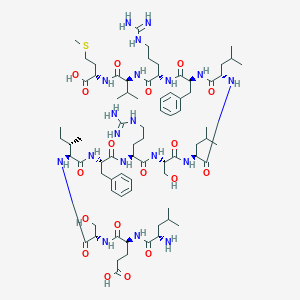
H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of peptides similar to "H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH" involves linking amino acids in a specific sequence. Techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis are commonly employed. For example, Schwyzer and Kappeler (1961) detailed the synthesis of a decapeptide part of corticotropin, highlighting the importance of protecting groups and the introduction of specific amino acid derivatives for successful peptide synthesis (Schwyzer & Kappeler, 1961).
Molecular Structure Analysis
Molecular structure analysis of peptides like "H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH" typically involves techniques such as NMR spectroscopy and X-ray crystallography. These methods provide insights into the conformation, orientation, and interaction of amino acid residues within the peptide. Djordjevic et al. (1997) demonstrated the use of NMR and UV-visible spectra in analyzing molybdenum(VI) peroxo α-amino acid complexes, offering a glimpse into how such analyses could be applied to understand peptide structure (Djordjevic et al., 1997).
Chemical Reactions and Properties
Peptides undergo various chemical reactions, including hydrolysis, oxidation, and reduction, affecting their structure and function. The side chains of amino acids like Ser, Thr, and Tyr can be phosphorylated, while Cys residues can form disulfide bonds, influencing the peptide's activity and stability. The synthesis and properties of chemotactic peptide analogs discussed by Gavuzzo et al. (2009) exemplify the investigation of peptide reactivity and the impact of specific residues on peptide behavior (Gavuzzo et al., 2009).
Physical Properties Analysis
The physical properties of peptides, including solubility, melting point, and optical activity, are influenced by their amino acid composition and sequence. These properties are critical for the peptide's biological function and its potential as a therapeutic agent. Techniques such as differential scanning calorimetry (DSC) and circular dichroism (CD) spectroscopy are used to study these properties.
Chemical Properties Analysis
The chemical properties of peptides, including acidity/basicity, hydrophobicity/hydrophilicity, and the presence of reactive functional groups, play a crucial role in their biological activity and interaction with other molecules. The study by Wu and McMahon (2008) on the stabilization of zwitterionic structures of amino acids by ammonium ions in the gas phase provides insight into the importance of peptide charge distribution and its impact on stability and interactions (Wu & McMahon, 2008).
科学的研究の応用
Protein Structure and Function
Adenylate Kinase Structure : Research shows that adenylate kinase, a key enzyme in muscle metabolism, has a complex amino acid composition that includes Leu, Glu, Ser, Ile, Phe, Arg, Val, and Met, suggesting its intricate structure and functional diversity in metabolic pathways (Heil et al., 1974).
Histocompatibility Antigens : Studies on murine histocompatibility antigens, crucial for immune response, have identified sequences including Leu, Glu, Ser, Phe, Arg, Val, Met, highlighting their role in immune recognition and response mechanisms (Uehara et al., 1980).
Photosynthetic Bacteria Reaction Centers : The amino-terminal sequences of subunits in photosynthetic bacteria reaction centers feature amino acids like Leu, Ser, Phe, Glu, Arg, Val, indicating their role in photosynthetic energy conversion processes (Sutton et al., 1982).
Glutaredoxin Characterization : Research on glutaredoxin, an enzyme in redox reactions, has found sequences including Leu, Glu, Phe, Val, Arg, Ser, which are critical for its enzymatic activities in oxidative stress and cellular defense (Hopper et al., 1989).
Peptide Sequencing Techniques : Advanced peptide sequencing techniques have identified sequences like Phe, Glu, Asp, Val, Phe, Ser, which have applications in understanding protein structures and functions (Hunt et al., 1987).
Neuroscience and Endocrinology
Neuropeptides in Nematodes : Isolation of neuropeptides from nematodes, such as AF4 and AF5 containing sequences like Leu, Arg, Phe, Ser, has implications in understanding neuromuscular functions in simpler organisms (Cowden & Stretton, 1995).
Cholinergic Receptor Research : Studies on the nicotinic cholinergic receptor have explored peptides mimicking its transmembrane segments, including sequences like Val, Leu, Leu, Ala, Val, Phe, which are vital for understanding receptor channel function (Oiki et al., 1988).
Hormone-Releasing Factors : The isolation and sequencing of growth hormone-releasing factors from human tumors, which include sequences like Ile, Phe, Thr, Asn, Ser, Val, Leu, provide insights into hormonal regulation and potential therapeutic targets for diseases like acromegaly (Guillemin et al., 1982).
Corticotropin-Releasing Factors : Research into corticotropin-releasing factors from the hypothalamus, with sequences like Ser, Glu, Pro, Phe, His, Leu, Arg, has implications in stress response and related disorders (Rivier et al., 1983).
Safety And Hazards
- Toxicity : No specific toxicity data are available for this peptide.
- Handling : Handle with care, following standard laboratory safety protocols.
将来の方向性
Further research is needed to explore the biological functions, pharmacological properties, and potential therapeutic applications of this peptide. Investigating its interactions with cellular targets and evaluating its stability will provide valuable insights.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQRCXCXXGUGY-AJOXZCOLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H123N19O18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1611.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)


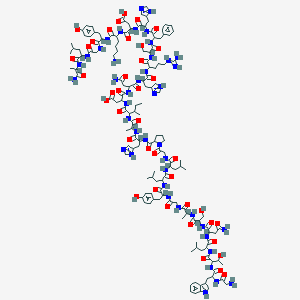
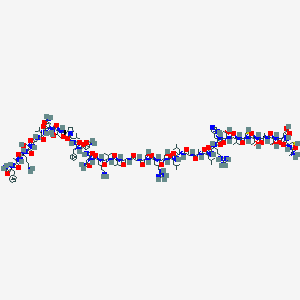
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)
